molecular formula C13H24Cl2N2O B2939363 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride CAS No. 2089255-81-0

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride

Cat. No.: B2939363
CAS No.: 2089255-81-0
M. Wt: 295.25
InChI Key: ROEFBNXJWHJBTB-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a piperidin-4-ylmethyl moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride typically involves multiple steps, starting with the formation of the oxazole ring. One common synthetic route includes the cyclization of a suitable precursor containing the piperidin-4-ylmethyl group and the tert-butyl group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and organometallic reagents (e.g., Grignard reagents) can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: Research in biological systems has explored the potential of this compound as a probe or inhibitor in biochemical assays. Its interaction with enzymes and receptors can provide insights into biological processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a lead compound for drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications.

Industry: In industrial applications, 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(tert-Butyl)-2-(piperidin-4-yl)oxazole dihydrochloride

  • 2-(Piperidin-4-ylmethyl)oxazole dihydrochloride

  • 4-(tert-Butyl)-2-(piperidin-4-yl)thiazole dihydrochloride

Uniqueness: 4-(tert-Butyl)-2-(piperidin-4-ylmethyl)oxazole dihydrochloride stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties

Properties

IUPAC Name

4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEFBNXJWHJBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=COC(=N1)CC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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